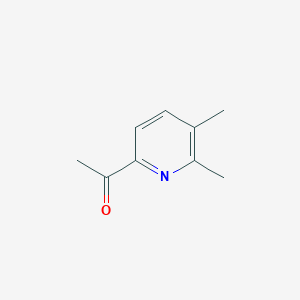

1-(5,6-Dimethylpyridin-2-YL)ethanone

Beschreibung

1-(5,6-Dimethylpyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group (ethanone) attached to a pyridin-2-yl ring substituted with methyl groups at the 5- and 6-positions. While direct data on this compound are absent in the provided evidence, structurally analogous pyridine-based ketones are well-documented. These analogs vary in substituent type (e.g., methoxy, methyl, or chlorine) and position, influencing their physicochemical properties and applications in organic synthesis, coordination chemistry, and drug discovery .

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

1-(5,6-dimethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)10-7(6)2/h4-5H,1-3H3 |

InChI-Schlüssel |

COAGGFJBHCKPCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(C=C1)C(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5,6-Dimethylpyridin-2-YL)ethanone typically involves the reaction of 5,6-dimethylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(5,6-Dimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5,6-Dimethylpyridin-2-YL)ethanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It serves as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(5,6-Dimethylpyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The specific pathways and targets involved depend on the biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5,6-dimethylpyridin-2-yl)ethanone (hypothetical structure) with key analogs from the evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

- Steric Effects : Bulkier substituents (e.g., phenyl in ) may hinder molecular packing, whereas smaller groups (e.g., methyl) allow tighter crystal structures, as seen in ’s C-H···O interactions .

Crystallographic and Supramolecular Behavior

The crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone () reveals a planar arrangement with a 4.63° angle between pyridine rings, stabilized by weak C-H···O hydrogen bonds forming supramolecular layers. This highlights the role of acetyl and pyridinyl groups in directing crystal packing, a property relevant to ligand design in coordination chemistry .

Biologische Aktivität

1-(5,6-Dimethylpyridin-2-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring with two methyl substitutions at the 5 and 6 positions, which may influence its pharmacological properties. This article reviews the biological activity of 1-(5,6-Dimethylpyridin-2-YL)ethanone, including its mechanisms of action, therapeutic applications, and relevant case studies.

1-(5,6-Dimethylpyridin-2-YL)ethanone has the following chemical structure:

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 135.19 g/mol

- IUPAC Name : 1-(5,6-dimethylpyridin-2-yl)ethanone

The biological activity of 1-(5,6-Dimethylpyridin-2-YL)ethanone is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

The presence of the dimethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(5,6-Dimethylpyridin-2-YL)ethanone. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

These findings suggest that 1-(5,6-Dimethylpyridin-2-YL)ethanone may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated significant activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential use in treating bacterial infections.

Case Studies

Several case studies have investigated the biological effects of 1-(5,6-Dimethylpyridin-2-YL)ethanone:

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with varying concentrations of the compound resulted in significant apoptosis in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess changes in apoptotic markers.

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against antibiotic-resistant strains of bacteria. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.